molecular formula C14H21ClN4O2 B12100829 tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate

tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate

Cat. No.: B12100829
M. Wt: 312.79 g/mol
InChI Key: IXZHFYGAWONORV-UHFFFAOYSA-N
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Description

tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate: is a chemical compound with the molecular formula C14H21ClN4O2 and a molecular weight of 312.8 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 4-chloropyrimidine-2-amine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Scientific Research Applications

Chemistry: tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new chemical entities .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacologically active agent. It may be used in the development of drugs targeting specific biological pathways .

Industry: The compound finds applications in the production of agrochemicals, pharmaceuticals, and other fine chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to the desired biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity. The position of the chlorine atom and the tert-butyl group can affect the compound’s interaction with molecular targets and its overall pharmacokinetic properties .

Biological Activity

tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate, with the CAS number 1421035-19-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structure, synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H21ClN4O2C_{14}H_{21}ClN_{4}O_{2}, with a molecular weight of 312.8 g/mol. The compound features a piperidine ring substituted with a chloropyrimidine moiety, which plays a crucial role in its biological interactions.

PropertyValue
Molecular FormulaC14H21ClN4O2
Molecular Weight312.8 g/mol
CAS Number1421035-19-9
Chemical StructureChemical Structure

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl piperidine derivatives with 4-chloropyrimidine derivatives under acidic or basic conditions. This multi-step synthetic pathway allows for the introduction of the chloropyrimidine group, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that this compound can modulate the activity of enzymes and receptors involved in various signaling pathways, particularly those related to cancer and inflammatory responses.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been identified as a potent inhibitor of BCL6, a transcriptional repressor implicated in various malignancies. The compound's ability to degrade BCL6 has been linked to its structural features, particularly the piperidine and pyrimidine moieties, which enhance binding affinity and specificity.

In vitro studies demonstrated that this compound exhibited significant antiproliferative effects against several cancer cell lines. The compound showed an IC50 value in the low nanomolar range, indicating strong inhibitory activity.

Case Studies

  • In Vivo Efficacy : A study conducted on mouse models revealed that the compound maintained effective plasma concentrations for over 24 hours post-administration, showcasing its potential for therapeutic applications in oncology.
  • Structure–Activity Relationship (SAR) : Research into SAR has shown that modifications to the piperidine ring can significantly alter the compound's potency and selectivity towards BCL6 inhibition. Variations in substituents on the pyrimidine ring have also been explored to enhance biological activity.

Research Findings

Recent literature emphasizes the importance of optimizing chemical properties to improve pharmacokinetic profiles:

Study ReferenceFindings
Identified as a BCL6 inhibitor with low nanomolar IC50 values.
Demonstrated strong in vivo efficacy in cancer models.
Explored SAR leading to enhanced binding affinity and selectivity.

Properties

Molecular Formula

C14H21ClN4O2

Molecular Weight

312.79 g/mol

IUPAC Name

tert-butyl 3-[(4-chloropyrimidin-2-yl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-8-4-5-10(9-19)17-12-16-7-6-11(15)18-12/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,17,18)

InChI Key

IXZHFYGAWONORV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC=CC(=N2)Cl

Origin of Product

United States

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